4-(2-Iodoethyl)morpholin-4-ium;chloride
Description
Contextualization within Modern Synthetic Chemistry Paradigms
In the landscape of modern synthetic chemistry, there is a continuous demand for novel reagents and building blocks that offer unique reactivity and functionality. Organoiodine compounds are valued for the reactivity of the carbon-iodine bond, which can participate in a wide array of transformations including nucleophilic substitution and cross-coupling reactions. Simultaneously, quaternary ammonium (B1175870) salts, including morpholinium derivatives, are recognized for their utility as phase-transfer catalysts, ionic liquids, and precursors to other functional molecules. The compound 4-(2-Iodoethyl)morpholin-4-ium chloride integrates the reactive potential of an iodoalkyl group with the inherent properties of a morpholinium salt, positioning it as a potentially valuable, albeit under-investigated, tool in the synthetic chemist's arsenal.
Significance of Quaternary Morpholinium Salts in Contemporary Chemical Transformations
Quaternary morpholinium salts are a subset of quaternary ammonium salts that have garnered considerable attention for their diverse applications. alfa-chemistry.com Their utility spans from their use as ionic liquids with tunable properties to their role in materials science and catalysis. alfa-chemistry.comrsc.org The presence of the morpholine (B109124) ring, with its ether linkage, can influence the salt's physical and chemical properties, such as thermal stability and conductivity. rsc.orgrsc.org These salts have been explored as electrolytes in energy storage devices, highlighting their potential in developing next-generation batteries and supercapacitors. alfa-chemistry.comrsc.org Furthermore, functionalized morpholinium salts are designed to act as task-specific ionic liquids and reagents in various chemical transformations. alfa-chemistry.comresearchgate.net
Historical and Conceptual Evolution of Research on Halogenated Ethyl Morpholinium Species
The study of morpholinium salts has a history that extends back to at least the mid-20th century. acs.org Early research focused on the synthesis and basic characterization of these compounds. The exploration of halogenated derivatives, including those with chloro and bromo substituents, has been more recent, often in the context of creating precursors for further functionalization or for their potential as biologically active agents. The conceptual evolution has seen a shift from simple salt formation to the deliberate design of functionalized morpholinium cations for specific applications, a trend that encompasses the broader field of ionic liquids and functional organic materials. alfa-chemistry.com
Current Gaps and Future Trajectories in the Academic Investigation of 4-(2-Iodoethyl)morpholin-4-ium Chloride
A comprehensive review of the existing scientific literature reveals a significant gap in the specific academic investigation of 4-(2-Iodoethyl)morpholin-4-ium chloride. While numerous studies focus on other substituted morpholinium salts, detailed research into the synthesis, characterization, and application of this particular iodo-substituted compound is notably absent.
This lack of specific data presents a clear trajectory for future research. Key areas for investigation include:
Development of efficient and scalable synthetic routes to 4-(2-Iodoethyl)morpholin-4-ium chloride.
Thorough characterization of its physicochemical properties, including its thermal stability, solubility, and spectroscopic data.
Exploration of its reactivity , particularly focusing on the utility of the iodoethyl group in nucleophilic substitution and organometallic coupling reactions.
Investigation of its potential applications , for instance, as a precursor for radiolabeling with iodine isotopes, as a reagent in organic synthesis, or as a component in novel ionic liquids or functional materials.
The table below summarizes the basic known information and highlights the areas where further research is needed.
| Property | Data | Research Status |
| Molecular Formula | C6H13ClINO | Established |
| Molecular Weight | 277.53 g/mol | Established |
| CAS Number | 126200-24-6 | Established |
| Detailed Synthesis | Not explicitly documented in literature | Gap in Knowledge |
| Spectroscopic Data | Not readily available in public databases | Gap in Knowledge |
| Reactivity Profile | Largely unexplored | Opportunity for Study |
| Potential Applications | Speculative at present | Future Trajectory |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H13ClINO |
|---|---|
Molecular Weight |
277.53 g/mol |
IUPAC Name |
4-(2-iodoethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C6H12INO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
InChI Key |
HHBYQAHEPOIELB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCI.[Cl-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Precursor Design for 4 2 Iodoethyl Morpholin 4 Ium Chloride
Retrosynthetic Strategies for the Iodoethyl Morpholinium Cation
Retrosynthetic analysis of the 4-(2-iodoethyl)morpholin-4-ium cation reveals several plausible synthetic disconnections. The most straightforward approach involves the quaternization of a tertiary amine precursor. This leads to two primary retrosynthetic pathways:
Pathway A: Quaternization of N-(2-iodoethyl)morpholine. This strategy disconnects the target cation at the quaternary ammonium (B1175870) center, identifying N-(2-iodoethyl)morpholine as the key tertiary amine intermediate. This precursor can be further disconnected to morpholine (B109124) and a 2-iodoethylating agent. A subsequent disconnection of the C-I bond in N-(2-iodoethyl)morpholine suggests N-(2-hydroxyethyl)morpholine as a more readily available precursor, which can be synthesized from morpholine and ethylene (B1197577) oxide or 2-chloroethanol.
Pathway B: Direct Quaternization of Morpholine. This pathway involves a direct reaction between morpholine and a suitable 1,2-dihaloethane, such as 1,2-diiodoethane (B146647) or 1-bromo-2-iodoethane. In this scenario, one halogen atom serves as the leaving group in the initial N-alkylation step, while the second remains on the ethyl chain. A subsequent intramolecular or intermolecular reaction would lead to the quaternary ammonium salt. However, this approach is often complicated by a lack of selectivity, leading to mixtures of mono-alkylated, di-alkylated (1,2-dimorpholinoethane), and quaternized products. researchgate.net
The choice between these strategies depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction. Pathway A, involving the synthesis and subsequent quaternization of a well-defined intermediate like N-(2-iodoethyl)morpholine, generally offers better control over the final product.
Classical and Contemporary Approaches to N-Alkylation in Morpholine Chemistry
The N-alkylation of morpholine is a fundamental transformation for accessing its vast derivative library. researchgate.net Classical methods typically involve the reaction of morpholine with alkyl halides. researchgate.net This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the alkyl halide. While effective, this method can suffer from over-alkylation, yielding quaternary ammonium salts when only the tertiary amine is desired.
Contemporary approaches offer milder conditions and improved selectivity. For instance, the N-alkylation of morpholine with alcohols, catalyzed by heterogeneous catalysts like CuO–NiO/γ–Al2O3, provides a greener alternative to alkyl halides, with water as the only byproduct. researchgate.net Other modern methods include reductive amination of aldehydes and transition metal-catalyzed reactions, which have expanded the scope and efficiency of morpholine derivatization. e3s-conferences.orgresearchgate.net
The quaternization step, which transforms a tertiary amine into a quaternary ammonium salt, is highly dependent on reaction conditions. Key parameters must be optimized to ensure high yield and purity. The classical route involves the alkylation of tertiary amines with alkyl halides. youtube.com
Factors influencing the efficiency of quaternization include the nature of the alkylating agent, the solvent, reaction temperature, and the presence of catalysts. For the synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride, the precursor would likely be N-(2-chloroethyl)morpholine or a similar tertiary amine, which would then be quaternized. The choice of solvent is critical, as it must solubilize the reactants and facilitate the SN2 reaction; polar aprotic solvents like acetonitrile, DMF, or DMSO are often employed. Temperature is used to control the reaction rate, though higher temperatures can lead to side reactions.
| Parameter | Influence on Reaction | Typical Conditions/Examples |
|---|---|---|
| Alkylating Agent | Reactivity follows the trend I > Br > Cl. More reactive agents allow for milder reaction conditions. | Alkyl iodides, bromides, chlorides, or sulfates. youtube.com |
| Solvent | Polar aprotic solvents generally accelerate SN2 reactions. Protic solvents can solvate the nucleophile, reducing reactivity. | Acetonitrile, DMF, DMSO, Acetone. researchgate.netnih.gov |
| Temperature | Higher temperatures increase the reaction rate but may also promote elimination side reactions or degradation. | Ranges from room temperature to reflux, depending on reactant reactivity. researchgate.netnih.gov |
| Stoichiometry | Using an excess of the alkylating agent can drive the reaction towards the quaternary product. | Typically 1:1.1 to 1:1.5 ratio of amine to alkylating agent. |
| Catalyst | Phase-transfer catalysts (PTC) can be used in biphasic systems. Alkali metal halides can facilitate halide exchange (Finkelstein reaction). google.com | Tetrabutylammonium bromide (TBAB), NaI. google.com |
While 4-(2-Iodoethyl)morpholin-4-ium chloride itself is achiral and unsubstituted on the morpholine ring, considerations of regioselectivity and stereoselectivity are crucial in the synthesis of more complex morpholine-containing precursors and analogs. e3s-conferences.orgnih.govnih.gov
Regioselectivity: In the context of the target molecule's synthesis, regioselectivity becomes relevant if an unsymmetrical dialkylating agent like 1-bromo-2-chloroethane (B52838) is used to alkylate morpholine. The reaction would preferentially occur at the carbon bonded to the more labile leaving group (bromide), yielding N-(2-chloroethyl)morpholine as the major initial product.
Stereoselectivity: For substituted morpholine rings, the nitrogen quaternization process can exhibit stereoselectivity. The alkylating agent may approach the nitrogen lone pair from either an axial or equatorial direction relative to the preferred chair conformation of the morpholine ring. Studies on substituted morpholine systems have shown that quaternization often proceeds with a preference for axial attack. cdnsciencepub.comcdnsciencepub.com This stereochemical control is a key element in the design of chiral morpholine-based compounds, where the stereochemistry at the nitrogen can significantly influence biological activity. nih.govnih.gov
Advanced Halogenation Techniques for Iodoethyl Moiety Introduction
The introduction of the iodoethyl group is a critical step in the synthesis of the target compound. This can be achieved either by using an iodo-containing alkylating agent directly or by converting another functional group on the N-ethyl side chain into an iodide. The latter approach, typically involving the conversion of an alcohol to an alkyl iodide, is often more practical.
A common precursor for this transformation is N-(2-hydroxyethyl)morpholine. Several methods exist for the conversion of this alcohol to the corresponding iodide:
Finkelstein Reaction: This is a halide exchange reaction, typically involving the treatment of an alkyl chloride or bromide with an excess of sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone. This method is highly efficient for preparing N-(2-iodoethyl)morpholine from N-(2-chloroethyl)morpholine.
Appel Reaction: This reaction converts an alcohol to an alkyl iodide using triphenylphosphine (B44618) (PPh₃) and iodine (I₂). It proceeds under mild conditions and is effective for a wide range of alcohols. A related procedure for bromination uses triphenylphosphine and carbon tetrabromide.
The underlying mechanisms of these transformations are well-established in organic chemistry.
N-Alkylation: The formation of the C-N bond during the alkylation of morpholine with a haloethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the morpholine nitrogen acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloethane and displacing the halide leaving group in a single, concerted step.
Finkelstein Reaction: This is also a classic SN2 reaction. The iodide anion (I⁻) is an excellent nucleophile and attacks the carbon atom bearing a different halogen (e.g., chlorine or bromine). The original halide is expelled as a leaving group.
Appel Reaction: The mechanism of the Appel reaction begins with the reaction of triphenylphosphine with iodine to form a phosphonium (B103445) iodide species. The alcohol (N-(2-hydroxyethyl)morpholine) then attacks the electrophilic phosphorus atom. A subsequent intramolecular SN2 displacement, where the iodide ion attacks the carbon atom that was attached to the oxygen, yields the final alkyl iodide (N-(2-iodoethyl)morpholine), along with triphenylphosphine oxide as a byproduct.
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products. For instance, the SN2 mechanism is sensitive to steric hindrance, which is a key consideration when synthesizing substituted morpholine derivatives. youtube.com
Applying green chemistry principles to the synthesis of quaternary ammonium salts aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. youtube.comrsc.org
Several strategies can be employed:
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic N-alkylation of morpholine with alcohols, where water is the only byproduct, is superior in atom economy to traditional alkylation with alkyl halides. researchgate.net
Use of Safer Reagents: Dimethyl carbonate (DMC) is recognized as an environmentally benign substitute for toxic methylating agents like methyl halides and dimethyl sulfate (B86663) in the synthesis of some quaternary ammonium surfactants. acs.org In the context of introducing the ethyl group, using ethanol (B145695) as the alkylating source over haloethanes represents a greener choice. researchgate.net A recently developed method for morpholine synthesis uses ethylene sulfate, an inexpensive and readily available reagent, for the selective monoalkylation of 1,2-amino alcohols, offering significant environmental and safety benefits over traditional methods. nih.govchemrxiv.orgchemrxiv.org
Safer Solvents and Conditions: The development of synthetic procedures in environmentally friendly solvents like water or ethanol, or under solvent-free conditions, is a key goal. organic-chemistry.org Microwave-assisted synthesis can also contribute to energy efficiency by reducing reaction times. youtube.com
Catalysis: The use of recyclable catalysts, such as the CuO–NiO/γ–Al2O3 system for N-alkylation with alcohols, avoids the formation of stoichiometric amounts of salt byproducts. researchgate.net
By integrating these principles, the synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride and its precursors can be made more sustainable and economically viable. rsc.org
Purification Strategies for High-Purity Academic Applications (e.g., Single-Crystal Growth)
Obtaining 4-(2-Iodoethyl)morpholin-4-ium chloride in a purity suitable for single-crystal growth requires the systematic removal of starting materials, reaction byproducts, solvents, and water. Quaternary ammonium salts, including morpholinium-based structures, can be effectively purified using a variety of crystallization and washing techniques. google.commdpi.com The selection of an appropriate method is critical and is often determined by the thermal stability and solubility characteristics of the compound.
Recrystallization
Recrystallization is the most common and effective method for purifying solid organic salts. The process relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. For morpholinium salts, which are typically polar, suitable solvents include lower alcohols (ethanol, isopropanol) or acetonitrile. The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at cooler temperatures, allowing for maximum recovery of the purified product upon cooling.
Often, a binary solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, is employed. The compound is dissolved in a minimal amount of the primary solvent, and the anti-solvent (e.g., diethyl ether, hexane) is added dropwise until turbidity is observed, inducing crystallization. mdpi.com Slow cooling is crucial for the formation of large, well-defined single crystals.
Table 1: Illustrative Solvent Systems for the Recrystallization of Morpholinium Salts
| Solvent System | Type | Rationale & Application |
|---|---|---|
| Isopropanol | Single Solvent | Good for moderately polar salts; slow evaporation can yield high-quality crystals. |
| Ethanol / Diethyl Ether | Solvent / Anti-Solvent | Balances polarity; allows for fine-tuned control over precipitation for high purity. mdpi.com |
| Acetonitrile | Single Solvent | Effective for many quaternary ammonium salts; its volatility aids in drying. |
Melt Crystallization
For compounds that are thermally stable above their melting point, melt crystallization is a powerful technique for achieving ultra-high purity (>99.99%). ntnu.no This method avoids the use of solvents, thereby eliminating the risk of solvent inclusion in the crystal lattice. The process involves controlled cooling of the molten salt to induce crystallization. Impurities, which typically have a lower melting point, are concentrated in the remaining liquid phase. ntnu.no Techniques like layer crystallization and zone melting are particularly effective and are used for the ultra-purification of ionic liquids, a class of compounds to which morpholinium salts belong. rsc.orgntnu.no
Washing and Drying Procedures
Prior to final purification by recrystallization, the crude product can be washed or triturated with a solvent in which the desired compound is sparingly soluble. This step effectively removes residual reagents or highly soluble byproducts. Acetone is a particularly suitable organic solvent for washing quaternary alkyl ammonium salts. google.com
The removal of water is a critical final step, as moisture can significantly affect the physicochemical properties of the salt and inhibit crystallization. A common method to obtain a particulate quaternary alkyl ammonium salt with a low water content is to disperse the salt in an organic solvent to form a suspension, followed by washing with an alcohol solvent. google.com High-vacuum drying, often at a slightly elevated temperature, is essential to reduce the water content to parts-per-million (ppm) levels, which is often a prerequisite for growing high-quality single crystals. google.com
Table 2: Comparison of High-Purity Purification Techniques
| Technique | Principle | Achievable Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Differential solubility in a solvent/solvent system. | High (99%+) | Widely applicable, good for removing diverse impurities, can directly yield single crystals. | Potential for solvent inclusion in crystals, requires careful solvent selection. |
| Melt Crystallization | Segregation of impurities during phase change (liquid to solid). | Very High (>99.9%) | Solvent-free process, capable of achieving ultra-high purity. ntnu.no | Requires thermal stability of the compound, more complex equipment. |
| Solvent Washing/Trituration | Removal of soluble impurities by washing with a non-dissolving solvent. | Moderate | Simple, effective for removing specific impurities, good pre-purification step. google.com | Incomplete purification, potential for product loss. |
| Ion Exchange | Separation based on ionic affinity to a stationary phase. | High | Effective for removing other ionic species and trace metals. e3s-conferences.org | Can be slow, requires specific resins, may introduce other ions. |
Elucidation of Reaction Mechanisms and Chemical Transformations Involving 4 2 Iodoethyl Morpholin 4 Ium Chloride
Reactivity Profile of the Iodoethyl Group as a Leaving Group
The carbon-iodine bond in the 2-iodoethyl group is the primary site of reactivity in 4-(2-iodoethyl)morpholin-4-ium chloride. Iodine, being a large and highly polarizable atom, is an excellent leaving group, readily departing with the bonding pair of electrons. This characteristic facilitates both nucleophilic substitution and elimination reactions.
The primary carbon bearing the iodine atom is susceptible to attack by nucleophiles, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Rate = k[4-(2-Iodoethyl)morpholin-4-ium chloride][Nucleophile]
While specific kinetic and thermodynamic data for 4-(2-iodoethyl)morpholin-4-ium chloride are not extensively documented in publicly available literature, the reactivity can be inferred from similar primary iodoalkanes. The large size and low electronegativity of iodine make the C-I bond weaker and longer than C-Br or C-Cl bonds, resulting in a lower activation energy for substitution.
Table 1: Illustrative Kinetic Data for SN2 Reactions of Primary Haloalkanes with a Common Nucleophile (e.g., N3-) in a Polar Aprotic Solvent
| Haloalkane | Relative Rate Constant (krel) |
| R-I | ~30,000 |
| R-Br | ~1,000 |
| R-Cl | ~200 |
This table presents typical relative rate constants to illustrate the superior leaving group ability of iodide and is not based on experimental data for the title compound.
In the presence of a strong base, 4-(2-iodoethyl)morpholin-4-ium chloride can undergo elimination reactions to form N-vinylmorpholinium chloride. Due to the primary nature of the substrate, the bimolecular elimination (E2) pathway is the most probable. The E1 pathway is unlikely as it would require the formation of a highly unstable primary carbocation. The E1cB (Elimination Unimolecular Conjugate Base) mechanism is also not favored as it requires an acidic proton alpha to a stabilizing group, which is absent in this structure.
The E2 reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the leaving group (β-carbon), and the leaving group departs simultaneously. A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the leaving group.
A significant aspect of elimination reactions involving quaternary ammonium (B1175870) salts is the Hofmann elimination . masterorganicchemistry.comwikipedia.orglibretexts.orgbyjus.com Unlike the Zaitsev rule, which predicts the formation of the more substituted (and more stable) alkene, the Hofmann rule states that the major product will be the least substituted alkene. masterorganicchemistry.comlibretexts.orgbyjus.com This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible β-proton. masterorganicchemistry.comwikipedia.org In the case of 4-(2-iodoethyl)morpholin-4-ium chloride, there is only one type of β-proton, so regioselectivity is not a factor.
The stereochemical outcome of E2 reactions can be either anti- or syn-elimination. While anti-elimination is generally favored for alkyl halides, quaternary ammonium salts can exhibit a significant degree of syn-elimination, particularly with certain bases and in nonpolar solvents. This is thought to be due to the electrostatic interaction between the positively charged nitrogen and the negatively charged base, which can favor a transition state where both are on the same side of the molecule.
Influence of the Morpholinium Cation on Reaction Dynamics and Selectivity
The morpholinium cation is not merely a spectator in the chemical transformations of 4-(2-iodoethyl)morpholin-4-ium chloride. Its size, charge, and the presence of the oxygen heteroatom can influence reaction rates and pathways.
In the solid state and in non-polar solvents, strong electrostatic interactions exist between the morpholinium cation and the chloride anion. These interactions can also occur with other anions present in a reaction mixture. Such ion pairing can affect the reactivity of the anion. For instance, if the anion is the nucleophile, its reactivity may be diminished due to its close association with the bulky cation.
In polar protic solvents, the cation and anion are well-solvated, and these interactions are weakened, allowing the anion to participate more freely in reactions. The choice of solvent can therefore have a significant impact on the reaction kinetics. quora.comchemistrysteps.comlibretexts.org
Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs). acsgcipr.orgcore.ac.ukrsc.orgoperachem.comprinceton.edu These catalysts facilitate the transfer of a reactant (usually an anion) from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs. The lipophilic nature of the alkyl groups on the nitrogen atom allows the cation to be soluble in the organic phase, carrying the anion with it to maintain charge neutrality.
4-(2-Iodoethyl)morpholin-4-ium chloride, being a quaternary ammonium salt, has the potential to act as a phase-transfer catalyst. The morpholine (B109124) ring provides a degree of hydrophilicity, while the ethyl group contributes to its lipophilicity. The effectiveness of a PTC is often related to the lipophilicity of the cation, which can be quantified by parameters such as the total number of carbon atoms (C#). acsgcipr.org
Table 2: Potential Application of 4-(2-Iodoethyl)morpholin-4-ium Chloride as a Phase-Transfer Catalyst
| Reaction | Aqueous Phase Reactant | Organic Phase Reactant | Role of 4-(2-Iodoethyl)morpholin-4-ium chloride |
| Nucleophilic Substitution | NaCN | 1-Bromooctane | Transports CN- into the organic phase |
| Williamson Ether Synthesis | NaOH | Benzyl chloride, Phenol | Transports OH- or phenoxide into the organic phase |
This table illustrates the potential role of the title compound in phase-transfer catalysis based on the general principles of PTCs.
Explorations into Derivatization and Analog Synthesis
The high reactivity of the iodoethyl group makes 4-(2-iodoethyl)morpholin-4-ium chloride a useful precursor for the synthesis of various morpholine derivatives. e3s-conferences.orgchemicalbook.comjocpr.comresearchgate.net By reacting it with a wide range of nucleophiles, the iodoethyl moiety can be functionalized to introduce different chemical groups.
Table 3: Examples of Potential Derivatization Reactions
| Nucleophile | Product |
| Azide (N3-) | 4-(2-Azidoethyl)morpholin-4-ium chloride |
| Cyanide (CN-) | 4-(2-Cyanoethyl)morpholin-4-ium chloride |
| Thiolate (RS-) | 4-(2-Alkylthioethyl)morpholin-4-ium chloride |
| Hydroxide (B78521) (OH-) | 4-(2-Hydroxyethyl)morpholin-4-ium chloride |
These derivatization reactions open up avenues for the synthesis of novel morpholinium-based compounds with potentially interesting biological or material properties. The introduction of different functional groups allows for the fine-tuning of properties such as solubility, reactivity, and biological activity.
Functionalization of the Morpholine Ring System
The morpholine ring in 4-(2-Iodoethyl)morpholin-4-ium chloride is generally stable and less susceptible to electrophilic substitution reactions due to the electron-withdrawing effect of the quaternary ammonium group. However, transformations involving the quaternary nitrogen and potential ring-opening reactions can be considered.
One of the primary reactions involving the morpholinium group is the Hofmann elimination. When treated with a strong base, such as silver oxide followed by heating, quaternary ammonium hydroxides can undergo elimination to form an alkene and a tertiary amine. In the case of 4-(2-Iodoethyl)morpholin-4-ium chloride, this would theoretically lead to the formation of N-vinylmorpholine and the release of iodoethane, although this specific transformation is not widely documented for this compound.
Nucleophilic attack on the carbons of the morpholine ring is also a possibility, potentially leading to ring-opening. However, such reactions are generally disfavored due to the stability of the heterocyclic system. The presence of the quaternary nitrogen does, however, make the protons on the carbons adjacent to the nitrogen slightly more acidic, which could be exploited in specific base-catalyzed reactions.
| Reaction Type | Reagents | Potential Products | Notes |
| Hofmann Elimination | 1. Ag₂O, H₂O 2. Heat | N-vinylmorpholine, Iodoethane, H₂O | A characteristic reaction of quaternary ammonium hydroxides. |
| Ring-Opening | Strong Nucleophiles | Various acyclic amino ethers | Generally requires harsh conditions and is not a common pathway. |
Modification of the Iodoethyl Chain for Diverse Reactivity
The iodoethyl group is the most reactive site on 4-(2-Iodoethyl)morpholin-4-ium chloride for synthetic modifications. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions.
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The positively charged morpholinium group can enhance the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. This allows for the introduction of various functional groups, leading to a diverse array of substituted morpholinium salts.
| Nucleophile | Reagent Example | Product |
| Hydroxide | NaOH | 4-(2-Hydroxyethyl)morpholin-4-ium chloride |
| Alkoxide | NaOCH₃ | 4-(2-Methoxyethyl)morpholin-4-ium chloride |
| Cyanide | NaCN | 4-(2-Cyanoethyl)morpholin-4-ium chloride |
| Azide | NaN₃ | 4-(2-Azidoethyl)morpholin-4-ium chloride |
| Thiolate | NaSPh | 4-(2-(Phenylthio)ethyl)morpholin-4-ium chloride |
| Amine | NH₃ | 4-(2-Aminoethyl)morpholin-4-ium chloride |
These substitution reactions are fundamental in modifying the properties and applications of the parent compound, enabling the synthesis of new derivatives with tailored functionalities.
Investigations into Radical and Organometallic Reactions
The iodoethyl moiety of 4-(2-Iodoethyl)morpholin-4-ium chloride also allows for its participation in radical and organometallic reactions, further expanding its synthetic utility.
Radical Reactions:
The carbon-iodine bond can be homolytically cleaved using radical initiators, such as azobisisobutyronitrile (AIBN) or through photolysis, to generate a primary alkyl radical. This radical intermediate can then participate in various radical-mediated transformations, including additions to alkenes and alkynes, and cyclization reactions. For instance, intramolecular radical cyclization could be envisioned if a suitable radical acceptor is present elsewhere in the molecule, although this would require prior modification of the morpholine ring.
Organometallic Reactions:
The iodoethyl group is a suitable substrate for a variety of organometallic cross-coupling reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond, catalyzed by a transition metal complex.
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can lead to the formation of a new carbon-carbon bond. libretexts.org
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne can introduce an alkynyl group.
Heck Coupling: Palladium-catalyzed reaction with an alkene can result in the formation of a substituted alkene.
Gilman Reagents: Reaction with a lithium diorganocuprate (Gilman reagent) can also form a new carbon-carbon bond through a coupling mechanism. openstax.org
These organometallic reactions provide powerful tools for the elaboration of the iodoethyl chain, allowing for the construction of more complex molecular architectures.
| Coupling Reaction | Organometallic Reagent | Catalyst | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 4-(2-Alkylethyl)morpholin-4-ium chloride |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 4-(2-Alkynylethyl)morpholin-4-ium chloride |
| Heck | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Base | 4-(2-Alkenylethyl)morpholin-4-ium chloride |
| Gilman | R₂CuLi | - | 4-(2-Alkylethyl)morpholin-4-ium chloride |
Theoretical and Computational Chemistry of 4 2 Iodoethyl Morpholin 4 Ium Chloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. For 4-(2-iodoethyl)morpholin-4-ium chloride, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For the 4-(2-iodoethyl)morpholin-4-ium cation, the HOMO would likely be localized on the iodine atom, which is the most polarizable and highest-energy electron-containing region. The LUMO is expected to be distributed around the positively charged morpholinium nitrogen and the anti-bonding orbital of the C-I bond. A low HOMO-LUMO gap would imply that the molecule is relatively reactive, with the iodoethyl group being a potential site for nucleophilic attack.
From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.
| Reactivity Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |
This table presents the theoretical framework for calculating reactivity descriptors from HOMO and LUMO energies. The actual values would be determined through specific DFT calculations.
The 4-(2-iodoethyl)morpholin-4-ium cation has several rotatable bonds, leading to various possible conformations. The morpholine (B109124) ring typically adopts a stable chair conformation. However, the orientation of the 2-iodoethyl substituent relative to the ring is flexible.
Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the transition states that connect them. This is achieved by rotating the key dihedral angles (e.g., N-C, C-C, and C-I bonds of the side chain) and calculating the energy at each point. The results would reveal the most probable shapes of the cation in the gas phase and in solution, which is crucial for understanding its interactions with its environment and its biological activity. The PES would map the energy landscape, highlighting the energy barriers for conformational changes.
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
While quantum chemical calculations provide insights into a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.
A key feature of the 4-(2-iodoethyl)morpholin-4-ium cation is the presence of an iodine atom. The iodine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on the halogen atom interacts with a nucleophilic region on another molecule.
In this compound, the iodine atom's σ-hole, located along the extension of the C-I bond, could form a halogen bond with the chloride anion (Cl⁻) or with the oxygen atom of a neighboring morpholinium cation. In solution, it could also form halogen bonds with the oxygen atoms of water molecules. MD simulations and quantum chemical calculations can be used to identify and characterize these halogen bonds, determining their strength and geometry. These interactions can significantly influence the crystal packing of the solid salt and its behavior in solution.
Morpholinium-based salts are known to form ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.netrsc.orgalfa-chemistry.com Whether 4-(2-iodoethyl)morpholin-4-ium chloride can be classified as an ionic liquid would depend on its melting point. Its structural features, such as the flexible side chain and the potential for varied intermolecular interactions, are consistent with those of many ionic liquids.
MD simulations are instrumental in studying the properties of ionic liquids, including their density, viscosity, and conductivity. nih.gov These simulations can elucidate the nanoscale structure of the liquid, revealing how the cations and anions arrange themselves to form polar and nonpolar domains. For this compound, simulations would explore how the iodoethyl groups might aggregate and how halogen bonding influences the liquid's structure and properties. The solvent effects on the compound's conformation and reactivity can also be profound, and MD simulations provide a way to explore these effects in detail.
Computational Elucidation of Reaction Pathways and Transition States
The 2-iodoethyl group is a reactive functional group. The carbon-iodine bond is relatively weak, making iodine a good leaving group in nucleophilic substitution (SN2) reactions and a participant in elimination (E2) reactions. wikipedia.org
Computational chemistry can be used to model these potential reaction pathways. researchgate.netresearchgate.netrsc.org By calculating the energies of the reactants, products, and, most importantly, the transition states, chemists can determine the activation energy for a given reaction. A lower activation energy implies a faster reaction rate. For example, the reaction of 4-(2-iodoethyl)morpholin-4-ium with a nucleophile like hydroxide (B78521) could be modeled to determine whether substitution (to form an alcohol) or elimination (to form a vinyl-morpholinium salt) is the more favorable pathway. These calculations provide a mechanistic understanding at the atomic level that is often difficult to obtain through experiments alone.
| Potential Reaction | Reactants | Products | Computational Focus |
| SN2 Substitution | 4-(2-Iodoethyl)morpholin-4-ium + Nu⁻ | 4-(2-Nu-ethyl)morpholin-4-ium + I⁻ | Geometry and energy of the pentavalent transition state. |
| E2 Elimination | 4-(2-Iodoethyl)morpholin-4-ium + Base⁻ | 4-Vinylmorpholin-4-ium + H-Base + I⁻ | Geometry and energy of the transition state involving the base, hydrogen, and leaving group. |
This table illustrates how computational methods would be applied to study the reactivity of the 2-iodoethyl group. Nu⁻ represents a generic nucleophile.
Advanced Applications in Organic Synthesis and Materials Chemistry
4-(2-Iodoethyl)morpholin-4-ium Chloride as a Specialized Synthetic Reagent
Detailed research findings on the specific use of 4-(2-Iodoethyl)morpholin-4-ium chloride in the following areas are not sufficiently available to provide a comprehensive summary.
Role in Carbon-Carbon Bond Formation Methodologies
There is a lack of specific published research detailing the role of 4-(2-Iodoethyl)morpholin-4-ium chloride in carbon-carbon bond formation methodologies. While the iodoethyl moiety suggests potential as an electrophile in such reactions, specific examples, reaction conditions, and yields have not been documented in the literature.
Precursor to Reactive Intermediates for Complex Molecule Synthesis
The potential for 4-(2-Iodoethyl)morpholin-4-ium chloride to serve as a precursor to reactive intermediates, such as a vinylmorpholinium salt through elimination or other reactive species, is chemically plausible. However, specific studies detailing the generation of such intermediates from this particular compound and their subsequent application in the synthesis of complex molecules are not described in available scientific literature.
Contributions to Catalyst Development (e.g., Organocatalysis, Phase Transfer Catalysis)
While quaternary ammonium (B1175870) salts, including some morpholinium-based structures, are well-known for their application as phase-transfer catalysts, there is no specific research available that details the contributions or efficacy of 4-(2-Iodoethyl)morpholin-4-ium chloride in either organocatalysis or phase-transfer catalysis. Comparative studies or specific catalytic systems employing this compound have not been reported.
Integration into Novel Materials (e.g., as a monomer, component in functional materials)
The integration of 4-(2-Iodoethyl)morpholin-4-ium chloride into novel materials, for instance, as a monomer for polymerization or as a functional component in materials science, is an area that has not been explored in the available research literature. There are no published reports on the synthesis of polymers or functional materials derived from this specific morpholinium salt.
Advanced Spectroscopic and Mechanistic Analytical Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Dynamic Studies
The precise structural and dynamic characterization of 4-(2-Iodoethyl)morpholin-4-ium chloride relies on a suite of high-resolution spectroscopic methods. These techniques provide detailed insights into its three-dimensional structure, crystalline arrangement, and the nature of its chemical bonds.
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for investigating the local environment of atomic nuclei (e.g., ¹³C, ¹H, ¹⁴N) in solid materials. For 4-(2-Iodoethyl)morpholin-4-ium chloride, SSNMR is instrumental in characterizing its solid-state structure, particularly in identifying and differentiating potential polymorphs—crystalline forms with the same chemical composition but different molecular packing.
Different polymorphic forms of a compound can exhibit distinct SSNMR spectra due to variations in the local chemical environments of the nuclei. These spectral differences can manifest as changes in chemical shifts, peak multiplicities, and relaxation times. By analyzing these parameters, researchers can gain a detailed understanding of the crystallographic unit cell and the intermolecular interactions that govern the crystal packing. For instance, the ¹³C SSNMR spectrum of the morpholinium ring would be highly sensitive to its conformation (e.g., chair or boat) and the proximity of the chloride and iodide counter-ions in the crystal lattice.
Furthermore, SSNMR can be employed to study ion dynamics within the solid state. researchgate.net Techniques such as variable-temperature SSNMR can reveal information about molecular motions, such as the rotation of the ethyl group or conformational changes in the morpholine (B109124) ring, providing a more profound understanding of the compound's dynamic properties in its crystalline form. researchgate.net
Advanced mass spectrometry (MS) techniques are indispensable for the definitive identification of 4-(2-Iodoethyl)morpholin-4-ium chloride and for monitoring its formation in real-time. chemrxiv.org High-resolution mass spectrometry (HRMS), often utilizing analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, provides exceptionally accurate mass measurements. core.ac.uknih.gov This capability allows for the unambiguous determination of the compound's elemental composition from its exact mass, distinguishing it from other potential isobaric species. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is used to further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. core.ac.uk For the 4-(2-iodoethyl)morpholin-4-ium cation, characteristic fragmentation pathways would likely involve the cleavage of the C-I bond, loss of the iodoethyl group, or fragmentation of the morpholine ring itself, providing a structural fingerprint of the molecule. core.ac.ukresearchgate.net
These MS techniques are also critical for reaction monitoring, allowing researchers to track the consumption of reactants (e.g., morpholine) and the formation of the quaternary ammonium (B1175870) product over time. This provides valuable kinetic data and helps in optimizing reaction conditions. chemrxiv.org In the context of trace analysis, methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify minute amounts of the compound in complex mixtures. nih.govacs.orgnih.gov The development of sensitive analytical methods is crucial for various applications, with limits of detection often reaching the microgram per kilogram (µg/kg) level. acs.orgnih.govresearchgate.net
Table 1: Application of Advanced Mass Spectrometry Techniques for Quaternary Ammonium Compound Analysis
| Technique | Analyzer | Application | Key Advantages |
|---|---|---|---|
| High-Resolution MS (HRMS) | FT-ICR, Orbitrap | Structural Characterization, Formula Confirmation | Unambiguous identification of composition and stoichiometry through ultra-high mass resolution. nih.govchemrxiv.org |
| Tandem MS (MSⁿ) | Linear Trap Quadrupole (LTQ), Triple Quadrupole | Structural Elucidation, Fragmentation Pathway Analysis | Confirms molecular structure by analyzing characteristic fragment ions. core.ac.ukchemrxiv.org |
| Gas Chromatography-MS (GC-MS) | Ion Trap, Quadrupole | Trace Analysis, Reaction Monitoring | Effective for volatile or derivatized compounds; pyrolytic conversion allows for analysis of non-volatile QACs. researchgate.net |
| Liquid Chromatography-MS (LC-MS) | Electrospray Ionization (ESI) | Trace Analysis in complex matrices (e.g., environmental samples) | High sensitivity and specificity for non-volatile, polar compounds like quaternary ammonium salts. acs.org |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These techniques are highly sensitive to the molecular structure and intermolecular interactions, making them ideal for characterizing 4-(2-Iodoethyl)morpholin-4-ium chloride.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For the target compound, key vibrational modes would include C-H stretching and bending of the morpholine and ethyl groups, C-O-C stretching of the ether linkage, and C-N stretching vibrations. The formation of the quaternary ammonium salt from a tertiary amine precursor can be monitored by observing changes in the C-N vibrational modes.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the C-I bond. spectroscopyonline.com The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is especially useful for studying crystal lattice vibrations (phonons). spectroscopyonline.com Different polymorphs of the compound would exhibit distinct lattice modes, providing a clear method for their differentiation. spectroscopyonline.comalfatestlab.com Furthermore, changes in the halide environment (e.g., interactions with the chloride anion) can cause shifts in the vibrational frequencies of the morpholinium cation due to effects like hydrogen bonding. monash.edunih.gov The conformational state of the morpholine ring (e.g., chair vs. axial conformers) can also be investigated through detailed analysis of the Raman spectra. researchgate.net
In-situ and Operando Spectroscopic Methods for Mechanistic Probing
To understand the formation mechanism of 4-(2-Iodoethyl)morpholin-4-ium chloride, it is essential to study the reaction as it occurs. In-situ and operando spectroscopic methods allow for the real-time observation of a chemical reaction under actual process conditions, providing dynamic information about reaction pathways, intermediates, and kinetics. wikipedia.orgyoutube.com
The synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride typically involves the N-alkylation (quaternization) of a morpholine derivative with an iodoethylating agent. This process can be monitored in real-time using in-situ spectroscopic probes. cdnsciencepub.com
In-situ FTIR spectroscopy, often using an attenuated total reflection (ATR) probe immersed directly in the reaction vessel, is a powerful tool for this purpose. nih.gov This technique allows for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. nih.gov For instance, the progress of the quaternization reaction can be followed by observing the disappearance of the reactant's vibrational signatures and the simultaneous emergence of peaks corresponding to the newly formed quaternary ammonium cation. This data enables the determination of precise reaction times and the calculation of kinetic parameters, such as the reaction rate constant. researchgate.netresearchgate.net
The ability to monitor the reaction in real-time is also crucial for identifying transient intermediates. nih.gov While the quaternization of morpholine is often a direct Sₙ2 reaction, in-situ methods could reveal the presence of any short-lived precursor complexes or side products that might not be detectable through conventional offline analysis. chemrxiv.orgorganic-chemistry.org This level of mechanistic detail is vital for optimizing reaction efficiency and purity. Operando spectroscopy combines this real-time spectroscopic analysis with simultaneous measurement of catalytic activity and selectivity, providing a comprehensive picture of the structure-reactivity relationship. wikipedia.orgkaust.edu.sa
Table 2: Illustrative Setup for In-situ FTIR Monitoring of a Quaternization Reaction
| Component | Description | Purpose |
|---|---|---|
| Reactor | Jacketed glass vessel with overhead stirring | To control reaction temperature and ensure homogeneity. |
| Spectrometer | Fiber-optic coupled FTIR spectrometer | To generate and detect infrared radiation. nih.gov |
| Probe | Diamond or silicon ATR immersion probe | To interface directly with the reaction mixture without sampling. nih.gov |
| Software | Real-time data acquisition and analysis software | To collect spectra over time and generate concentration profiles. |
| Analyte Monitored | Reactant (e.g., N-ethylmorpholine) | Monitor disappearance to track consumption. |
| Analyte Monitored | Product (4-(2-Iodoethyl)morpholin-4-ium) | Monitor appearance to track formation and yield. |
Electrochemistry and Redox Behavior in Non-Aqueous Systems
The electrochemical properties of 4-(2-Iodoethyl)morpholin-4-ium chloride, particularly its stability and redox behavior in non-aqueous solvents, are critical for its potential use in applications like electrolytes for batteries or electrochemical capacitors. Quaternary ammonium salts are known for their wide electrochemical windows, meaning they are stable over a broad range of potentials. researchgate.net
The electrochemical stability is typically evaluated using cyclic voltammetry (CV). kiche.or.kr This technique involves scanning the potential of a working electrode and measuring the resulting current. The potential limits at which a sharp increase in current occurs (due to the oxidation or reduction of the electrolyte) define the electrochemical window. For morpholinium-based salts, this window can be quite large, often exceeding 3.0 V. researchgate.netkiche.or.kr
Table 3: Comparative Electrochemical Windows of Morpholinium and Other Quaternary Ammonium Salts
| Cation | Anion | Electrochemical Window (V) | Reference |
|---|---|---|---|
| N-butyl-N-methylmorpholinium | Bromide | 3.6 | kiche.or.kr |
| N-octyl-N-methylmorpholinium | Bromide | 3.3 | kiche.or.kr |
| Piperidinium-based | Various | ~3.5 - 4.5 | researchgate.net |
| Pyrrolidinium-based | Various | ~4.0 - 5.0 | researchgate.net |
| Imidazolium-based | Various | ~2.0 - 3.0 | researchgate.net |
Emerging Research Frontiers and Methodological Innovations
Development of Automated and Flow Chemistry Approaches for Synthesis
Traditional batch synthesis methods are often hampered by issues with reproducibility, scalability, and safety, particularly when dealing with reactive intermediates. Modern approaches like automated and flow chemistry offer compelling solutions to these challenges.
Flow Chemistry: This technique involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. For the synthesis of quaternary ammonium (B1175870) salts, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This control is crucial for managing exothermic quaternization reactions and for handling potentially unstable intermediates. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat transfer, mitigating risks of thermal runaways. mdpi.com Furthermore, flow systems can be readily scaled up by operating the system for longer durations or by running multiple reactors in parallel, which is more efficient than increasing the size of batch reactors. thieme-connect.de The synthesis of active pharmaceutical ingredients (APIs) has already seen significant success using multi-step flow processes, demonstrating the robustness of this technology. nih.govthieme-connect.de
Automated Synthesis: The integration of robotics and computer control allows for high-throughput screening of reaction conditions and the synthesis of compound libraries with minimal human intervention. beilstein-journals.orgnih.gov For a molecule like 4-(2-Iodoethyl)morpholin-4-ium chloride, an automated platform could rapidly optimize the quaternization step, exploring a wide range of solvents, temperatures, and reactant ratios to maximize yield and purity. researchgate.net Automated solid-phase synthesis in a continuous-flow fashion has been successfully used for the multi-step synthesis of complex molecules, showcasing a powerful synergy between these two approaches. nih.govnih.gov
| Parameter | Batch Synthesis | Flow Chemistry | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, enhanced safety. mdpi.com |
| Scalability | Complex, requires reactor redesign | Achieved by longer run times or parallelization | More straightforward and predictable scale-up. thieme-connect.de |
| Safety | Higher risk with large volumes of reagents | Small reaction volumes at any given time | Reduced risk of accidents with hazardous materials. nih.gov |
| Reproducibility | Can vary between batches | Highly consistent and reproducible | Precise control over reaction parameters. nih.gov |
Interdisciplinary Research with Computational Design and Prediction
Computational chemistry is an increasingly vital tool for accelerating materials discovery by predicting molecular properties and guiding experimental synthesis.
Predictive Modeling: For quaternary ammonium salts, computational models are being developed to predict key thermodynamic and physical properties. ijcce.ac.irresearchgate.net Using approaches like the modified nonelectrolyte UNIQUAC-NRF model, researchers can correlate and predict properties such as osmotic and activity coefficients for various quaternary ammonium salts in solution. ijcce.ac.irijcce.ac.ir Machine learning algorithms, including support vector machines (SVM) and deep neural networks (DNN), have been successfully employed to predict complex behaviors like the solid-solid phase transitions of these salts, achieving high accuracy. rsc.orgresearchgate.net Such predictive power is invaluable for designing salts with specific phase-change characteristics for applications like thermal energy storage.
Computational Design: Beyond property prediction, computational methods guide the rational design of new molecules. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for instance, can elucidate the electronic structure and reactivity of morpholine (B109124) derivatives and their metal complexes. rsc.org This insight helps in designing molecules with tailored electronic and steric properties. For 4-(2-Iodoethyl)morpholin-4-ium chloride, computational modeling could be used to predict its reactivity in various chemical environments, its potential as a catalyst, or its interaction with biological systems, thereby prioritizing the most promising synthetic targets and experimental pathways. mit.edunih.gov
Novel Catalytic Systems Based on Morpholinium Architectures
The morpholinium scaffold is a versatile platform for the design of catalysts, particularly in the form of ionic liquids. alfa-chemistry.com These catalysts are often lauded for their high thermal stability, tunable properties, and potential for recyclability.
Morpholinium-based ionic liquids have been successfully employed as catalysts in a variety of organic reactions. alfa-chemistry.com For example, acidic morpholinium ionic liquids can effectively catalyze esterification reactions, while others have been used in the synthesis of nanoparticles. alfa-chemistry.com Functionalized morpholinium salts, such as morpholinium glycolate, have been shown to be highly efficient and reusable catalysts for one-pot multicomponent reactions in aqueous media. researchgate.net Another innovative approach involves immobilizing a morpholinium sulphate salt onto magnetic nanoparticles, creating a catalyst that is easily recoverable using an external magnet, which simplifies product purification and catalyst recycling. researchgate.net
The structure of 4-(2-Iodoethyl)morpholin-4-ium chloride, with its reactive iodoethyl group, offers intriguing possibilities for designing novel catalytic systems. This functional group could serve as an anchor to immobilize the morpholinium unit onto a solid support or to incorporate it into a larger polymeric structure, leading to new heterogeneous catalysts. mdpi.com Additionally, the interaction between the iodide and the morpholinium cation could influence the catalytic activity in unique ways, a frontier that remains to be explored.
| Catalyst Type | Example Application | Key Features | Reference |
|---|---|---|---|
| Acidic Morpholinium Ionic Liquid | Esterification reactions | Acts as a reaction medium and catalyst. | alfa-chemistry.com |
| Morpholinium Glycolate | Synthesis of dihydropyrano[2,3-c]pyrazoles | Reusable, effective in aqueous media. | researchgate.net |
| Magnetic NP-Immobilized Morpholinium Sulphate | Synthesis of dihydropyrimidinones | Easily separable and recyclable. | researchgate.net |
| Silica-Supported 4-(2-Aminoethyl)-morpholine | Synthesis of polyhydroquinolines | Heterogeneous nano-organocatalyst. | nih.gov |
Exploration of Unconventional Reactivity Modes for Halogenated Quaternary Salts
Halogenated quaternary ammonium salts are known to exhibit diverse and sometimes unexpected reactivity, stemming from the interplay between the charged nitrogen center and the halogenated alkyl chain.
One area of interest is the potential for these salts to undergo rearrangements. Research on the interaction between N,N-dimethyltryptamine (DMT) and halogenated solvents like dichloromethane (B109758) has shown the formation of quaternary N-chloromethyl ammonium salts, which then rearrange during analysis to form various products. nih.govresearchgate.net This highlights the latent reactivity of the C-N bond in such systems. The cleavage of the C-N bond in quaternary ammonium salts is a key step in many transformations, including cross-coupling reactions, reductive deamination, and nucleophilic substitutions. rsc.org
The presence of an iodoethyl group in 4-(2-Iodoethyl)morpholin-4-ium chloride makes it a potent electrophile, susceptible to nucleophilic attack. However, its reactivity could be modulated by the quaternary ammonium center. Furthermore, such salts can act as organocatalysts themselves. For instance, cationic quaternary ammonium salts have been used to catalyze living radical polymerization, where they are believed to coordinate with iodine, facilitating the reaction. rsc.org This dual role as both reactant and potential catalyst opens up avenues for designing novel, self-catalytic systems or tandem reactions where the salt participates in multiple steps of a synthetic sequence.
Strategies for Atom-Economy and Waste Minimization in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on atom economy and waste reduction. primescholars.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgskpharmteco.com
For the synthesis of quaternary ammonium salts, traditional methods can have poor atom economy, often generating stoichiometric byproducts. Innovative, greener approaches are being developed to address this. One such method is a solvent-free synthesis of quaternary ammonium salts via the iodoquaternization of alkenes, which proceeds with complete atom economy. researchgate.net This type of reaction, often facilitated by mechanochemistry (manual grinding), reduces waste by eliminating the need for bulk solvents. researchgate.net
Waste minimization strategies also focus on the lifecycle of all materials used in a process. p2infohouse.org This includes:
Catalyst Recycling: Using heterogeneous or immobilized catalysts, such as the morpholinium salts on magnetic nanoparticles or silica, allows for their recovery and reuse, reducing waste and cost. researchgate.netnih.gov
Solvent Reduction: Employing solvent-free reaction conditions or using greener, recyclable solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions and liquid waste. researchgate.netnih.gov
By applying these principles, the synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride can be designed to be not only efficient but also environmentally sustainable. jocpr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
